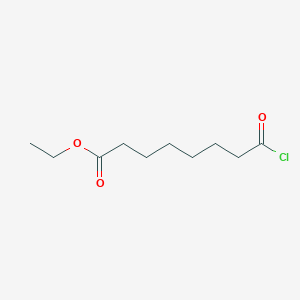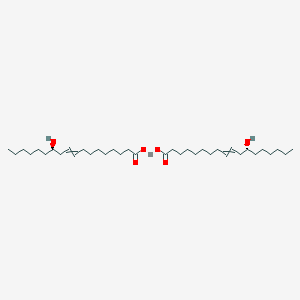
Tributylhexadecylphosphonium bromide
概要
説明
Synthesis Analysis
- Tributylhexadecylphosphonium bromide has been utilized as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzes the formation of 2,4,5-trisubstituted imidazoles, offering advantages like excellent yields, shorter reaction times, and environmentally benign conditions (Heidari, Rezaei & Badri, 2015).
Molecular Structure Analysis
- Studies on related phosphonium compounds, such as trihexyl(tetradecyl)phosphonium ionic liquids, have shown that their structural morphology is influenced by pressure, revealing insights into charge and polarity orderings within their microscopic structures (Sharma, Gupta, Dhabal & Kashyap, 2016).
科学的研究の応用
Application 1: Synthesis of 2,4,5-Trisubstituted Imidazoles
- Summary of the Application: Tributylhexadecylphosphonium bromide is used as a catalyst in the one-pot synthesis of 2,4,5-trisubstituted imidazoles . This process is part of multicomponent reactions (MCRs), which are important in organic synthesis, especially in medicinal and heterocyclic chemistry .
- Methods of Application: The reaction involves the condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol at reflux in the presence of tributylhexadecylphosphonium bromide as a catalyst . This methodology offers several advantages over other methods, including excellent yields, shorter reaction times, environmentally benign milder reaction conditions, cost-effectiveness of the catalyst, easy workup, and purification of products by nonchromatographic methods .
- Results or Outcomes: The method produces a variety of 2,4,5-trisubstituted imidazoles unambiguously, under mild conditions and in good yields . In preliminary experiments, the reaction produced the expected imidazole product in 30% yield .
Application 2: Phase Transfer Catalyst
- Summary of the Application: Tributylhexadecylphosphonium bromide is commonly used as a phase-transfer catalyst in various chemical reactions .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide as a phase-transfer catalyst can improve the efficiency of chemical reactions .
Application 3: Surface Modifier
- Summary of the Application: Tributylhexadecylphosphonium bromide is used as a surface modifier for improving the thermal properties of montmorillonite .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide as a surface modifier can improve the thermal properties of the material .
Application 4: Inhibitor of NFAT Signaling
- Summary of the Application: Tributylhexadecylphosphonium bromide is identified as a novel Nuclear Factor of Activated T Cells (NFAT) signaling inhibitor. It blocks Interleukin-2 induction associated with inhibition of p70 Ribosomal Protein S6 Kinase phosphorylation .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide as an NFAT signaling inhibitor can provide insights into the role of NFAT signaling in various biological processes .
Application 5: Nanotechnology
- Summary of the Application: Tributylhexadecylphosphonium bromide is used in the construction of gold nanoprobes for the detection of aqueous Cr (III)-Organic Complexes .
- Results or Outcomes: The use of Tributylhexadecylphosphonium bromide in the construction of gold nanoprobes can provide insights into the detection of aqueous Cr (III)-Organic Complexes .
Application 6: Green Chemistry
- Summary of the Application: Tributylhexadecylphosphonium bromide is used as a catalyst in the one-pot synthesis of 2,4,5-trisubstituted imidazoles . This process is part of multicomponent reactions (MCRs), which are important in organic synthesis, especially in medicinal and heterocyclic chemistry .
- Methods of Application: The reaction involves the condensation of benzil, an aromatic aldehyde, and ammonium acetate in ethanol at reflux in the presence of tributylhexadecylphosphonium bromide as a catalyst . This methodology offers several advantages over other methods, including excellent yields, shorter reaction times, environmentally benign milder reaction conditions, cost-effectiveness of the catalyst, easy workup, and purification of products by nonchromatographic methods .
- Results or Outcomes: The method produces a variety of 2,4,5-trisubstituted imidazoles unambiguously, under mild conditions and in good yields .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tributyl(hexadecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBINGWVJJDPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884776 | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Tributylhexadecylphosphonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tributylhexadecylphosphonium bromide | |
CAS RN |
14937-45-2 | |
| Record name | Hexadecyltributylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylhexadecylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
